molecular formula C22H19N3O6 B7750252 ethyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

ethyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750252
M. Wt: 421.4 g/mol
InChI Key: CHEGEHXBZJSRGX-HNENSFHCSA-N
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Description

Ethyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound with a unique structure that includes an isoindole core, a nitrobenzoyl group, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps, starting with the preparation of the isoindole core. This can be achieved through a cyclization reaction of an appropriate precursor. The nitrobenzoyl group is then introduced via a nitration reaction, followed by amide formation to attach the amino group. The final step involves esterification to form the oxobutanoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the ester group could produce various esters or amides.

Scientific Research Applications

Ethyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl group may play a role in binding to these targets, while

Properties

IUPAC Name

ethyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c1-4-31-22(28)18(13(3)26)19-15-7-5-6-8-16(15)20(23-19)24-21(27)14-9-10-17(25(29)30)12(2)11-14/h5-11H,4H2,1-3H3,(H,23,24,27)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEGEHXBZJSRGX-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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